VE-Ptp-IN-1

Fragment-Based Drug Discovery Phosphatase Inhibitor Chemistry VE-PTP Pharmacology

Choose VE-Ptp-IN-1 for uniquely enabling structural biology and orthogonal chemical probe capabilities unavailable with Razuprotafib or pan-PTP inhibitors. As the first weakly acidic VE-PTP inhibitor discovered via fragment-based screening, it offers atomic-level binding detail (PDB 8JBY) essential for rational, structure-guided drug design. Its scaffold orthogonality avoids the confounding off-target effects of strongly acidic sulfamic acid pharmacophores, making it the preferred reference compound for rigorous Tie2/angiogenesis target validation and FBDD campaigns.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Cat. No. B12379055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVE-Ptp-IN-1
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=NO3)C(=O)O)CO
InChIInChI=1S/C14H12N2O4/c1-16-6-9(8-4-2-3-5-11(8)16)13-10(7-17)12(14(18)19)15-20-13/h2-6,17H,7H2,1H3,(H,18,19)
InChIKeyJJKVKHLXSDXTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VE-Ptp-IN-1: A Weakly Acidic, Selective Vascular Endothelial Protein Tyrosine Phosphatase Inhibitor for Vascular Biology Research Procurement


VE-Ptp-IN-1, also known as compound 2 (Cpd-2), is a selective, weakly acidic small-molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP, also known as PTPRB or HPTPβ) [1]. VE-PTP functions as a critical negative regulator of the endothelial cell-specific receptor tyrosine kinase Tie2, which governs vascular homeostasis, endothelial junctional stability, and angiogenesis [2]. Unlike previously characterized VE-PTP inhibitors which predominantly possess strongly acidic sulfamic acid or phosphotyrosine-mimetic pharmacophores, VE-Ptp-IN-1 was discovered via fragment-based screening combining orthogonal biophysical techniques, and it represents the first reported VE-PTP inhibitor with a weakly acidic structural framework [1]. This fundamental physicochemical distinction positions VE-Ptp-IN-1 as a chemically distinct tool compound for interrogating VE-PTP biology, and for exploring alternative chemical space within this therapeutically relevant phosphatase target class.

VE-Ptp-IN-1: Why Generic Substitution with Other VE-PTP or Pan-PTP Inhibitors Is Scientifically Invalid


Substitution of VE-Ptp-IN-1 with other VE-PTP inhibitors (such as Razuprotafib/AKB-9778) or with broad-spectrum protein tyrosine phosphatase (PTP) inhibitors (such as PTP Inhibitor IV) is scientifically inadvisable due to fundamental differences in chemical architecture and target selectivity profiles. VE-Ptp-IN-1 possesses a weakly acidic structure distinct from the strongly acidic sulfamic acid-based pharmacophore of Razuprotafib [1], and this physicochemical divergence translates to different molecular recognition patterns at the VE-PTP active site, as evidenced by the availability of an X-ray co-crystal structure (PDB 8JBY) for VE-Ptp-IN-1 [2]. Furthermore, while pan-PTP inhibitors such as PTP Inhibitor IV exhibit promiscuous inhibitory activity against multiple phosphatases (including SHP-2, PTP1B, PTP-ε, PTP Meg-2, PTP-σ, PTP-β, and PTP-μ, with IC50 values ranging from 1.8 μM to 20 μM) , VE-Ptp-IN-1 is characterized as a selective VE-PTP inhibitor [1]. Generic substitution therefore introduces uncontrolled variables in both target engagement specificity and off-target phosphatase inhibition, which can confound interpretation of Tie2-dependent versus Tie2-independent vascular phenotypes.

VE-Ptp-IN-1 Procurement Evidence Guide: Quantifiable Differentiation from Razuprotafib (AKB-9778) and Pan-PTP Inhibitors


Chemical Architecture Differentiation: Weakly Acidic Fragment-Derived Inhibitor versus Strongly Acidic Sulfamic Acid-Based Inhibitors

VE-Ptp-IN-1 (Cpd-2) represents the first reported VE-PTP inhibitor with a weakly acidic structural framework, in contrast to the strongly acidic sulfamic acid-based pharmacophore of Razuprotafib (AKB-9778) and other known VE-PTP inhibitors [1]. This structural distinction is not merely incremental but constitutes a distinct chemical class within the VE-PTP inhibitor landscape. The weakly acidic nature of VE-Ptp-IN-1 may offer differentiated physicochemical properties relevant to permeability and formulation development, as noted by the authors who suggest the compound represents a new possibility for the development of bioavailable VE-PTP inhibitors [1].

Fragment-Based Drug Discovery Phosphatase Inhibitor Chemistry VE-PTP Pharmacology

Structural Biology Enabling: X-ray Co-Crystal Structure Available for Rational Design

A high-resolution X-ray co-crystal structure of VE-PTP in complex with VE-Ptp-IN-1 (Cpd-2) has been determined at 1.99 Å resolution and deposited in the Protein Data Bank as entry 8JBY [1]. This structural data provides atomic-level detail of the binding mode of VE-Ptp-IN-1 within the VE-PTP catalytic domain, enabling rational structure-based optimization and detailed analysis of molecular interactions that govern inhibitor binding. In contrast, the co-crystal structure of Razuprotafib (AKB-9778) bound to VE-PTP has not been publicly deposited in the PDB as of this assessment, and a published molecular docking study purporting to model the AKB-9778/VE-PTP interaction was retracted due to use of an incorrect protein crystal structure (PDB ID 3O4U corresponds to HePTP, not VE-PTP) [2].

Structural Biology X-ray Crystallography Structure-Based Drug Design

Discovery Methodology Distinction: Fragment-Based Orthogonal Biophysical Screening versus Traditional High-Throughput Screening

VE-Ptp-IN-1 (Cpd-2) was discovered through a fragment-based screening approach combining orthogonal biophysical techniques, as detailed in the primary publication [1]. This discovery methodology stands in contrast to the development pathway of Razuprotafib (AKB-9778), which was identified and optimized through more conventional high-throughput screening and medicinal chemistry approaches targeting the sulfamic acid pharmacophore. The fragment-based approach employed for VE-Ptp-IN-1 enabled the identification of a chemically distinct, weakly acidic scaffold that differs fundamentally from previously known strongly acidic VE-PTP inhibitors, thereby expanding the accessible chemical space for this target class.

Fragment-Based Drug Discovery Biophysical Screening Chemical Probe Development

Target Selectivity Profile: VE-PTP Selective Inhibitor versus Pan-PTP Inhibitors with Broad Cross-Reactivity

VE-Ptp-IN-1 is characterized in the primary literature as a selective inhibitor of VE-PTP with high selectivity [1]. This selectivity profile contrasts markedly with broad-spectrum PTP inhibitors such as PTP Inhibitor IV, which exhibits inhibitory activity against at least seven distinct phosphatases including SHP-2 (IC50 = 1.8 μM), PTP1B (IC50 = 2.5 μM), PTP-ε (IC50 = 8.4 μM), PTP Meg-2 (IC50 = 13 μM), PTP-σ (IC50 = 20 μM), PTP-β (IC50 = 6.4 μM), and PTP-μ (IC50 = 6.7 μM), in addition to DUSP14 (IC50 = 5.21 μM) . Razuprotafib (AKB-9778), while highly potent against VE-PTP (IC50 = 17 pM), demonstrates cross-reactivity with closely related phosphatases HPTPη (IC50 = 36 pM) and HPTPγ (IC50 = 100 pM), and inhibits PTP1B with an IC50 of 780 nM [2] .

Phosphatase Selectivity Chemical Probe Selectivity Target Engagement

VE-Ptp-IN-1: Recommended Research and Industrial Application Scenarios Based on Product-Specific Evidence


Structure-Based Drug Design and Computational Chemistry: VE-PTP Co-Crystal Structure-Enabled Optimization

VE-Ptp-IN-1 is the preferred VE-PTP inhibitor for research programs requiring structural biology guidance for inhibitor optimization. The publicly available X-ray co-crystal structure (PDB 8JBY at 1.99 Å resolution) provides atomic-level detail of the binding mode of a weakly acidic VE-PTP inhibitor [1], enabling structure-guided medicinal chemistry campaigns, molecular dynamics simulations, and computational docking studies with a validated structural template. This capability is not currently available for Razuprotafib due to the absence of a publicly deposited VE-PTP co-crystal structure and the retraction of published computational modeling attempts [2]. Researchers engaged in rational design of next-generation VE-PTP inhibitors, fragment elaboration, or scaffold-hopping campaigns should prioritize VE-Ptp-IN-1 as the structurally enabled starting point.

Chemical Biology and Target Validation Studies: Selective VE-PTP Inhibition with Orthogonal Chemical Scaffold

VE-Ptp-IN-1 serves as a valuable orthogonal chemical probe for validating VE-PTP-dependent biological phenotypes. As a selective VE-PTP inhibitor with a weakly acidic chemical scaffold distinct from the strongly acidic sulfamic acid class [1], VE-Ptp-IN-1 provides a structurally independent tool for confirming that observed biological effects are driven by VE-PTP inhibition rather than off-target activities associated with a specific chemical scaffold. In contrast, pan-PTP inhibitors such as PTP Inhibitor IV exhibit broad cross-reactivity against at least eight distinct phosphatases , rendering them unsuitable for target-specific interrogation. Razuprotafib (AKB-9778), while potent (IC50 = 17 pM), exhibits measurable activity against HPTPη (IC50 = 36 pM) and HPTPγ (IC50 = 100 pM) [3], which may contribute to observed phenotypes in cellular and in vivo models. VE-Ptp-IN-1 therefore provides scaffold orthogonality for rigorous target validation studies.

Fragment-Based Drug Discovery and Ligand Efficiency Optimization Programs

VE-Ptp-IN-1 originated from a fragment-based screening campaign employing orthogonal biophysical techniques [1], making it an ideal reference compound and starting point for fragment-based drug discovery (FBDD) programs targeting VE-PTP. The compound's relatively low molecular weight (272.26 g/mol) and fragment-derived origin position it as a ligand-efficient starting point suitable for fragment elaboration, fragment merging, or fragment-linking strategies. Researchers seeking to build proprietary chemical series around the VE-PTP target while circumventing existing intellectual property covering the sulfamic acid pharmacophore (exemplified by Razuprotafib) will find VE-Ptp-IN-1 to be a strategically valuable entry point into distinct chemical space. The availability of structural data further enhances its utility for structure-guided fragment growth campaigns [2].

Vascular Biology and Angiogenesis Research Requiring Selective Target Engagement

VE-Ptp-IN-1 is appropriate for vascular biology studies investigating the role of VE-PTP in endothelial homeostasis, Tie2 signaling, and angiogenesis, particularly in experimental contexts where the confounding effects of strongly acidic inhibitors or off-target phosphatase inhibition must be minimized. VE-PTP negatively regulates Tie2 activation, and VE-PTP inhibition promotes Tie2 phosphorylation and downstream signaling that stabilizes endothelial junctions [3]. While Razuprotafib has been extensively characterized in preclinical models and clinical trials for diabetic macular edema, open-angle glaucoma, and other vascular indications [3] [4], VE-Ptp-IN-1 offers a chemically distinct tool for confirming target-specific effects independent of the sulfamic acid scaffold. Researchers investigating structure-activity relationships or seeking to understand the contribution of physicochemical properties to in vivo efficacy should consider VE-Ptp-IN-1 for comparative studies alongside Razuprotafib.

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